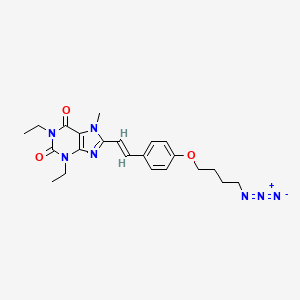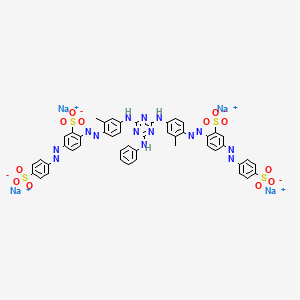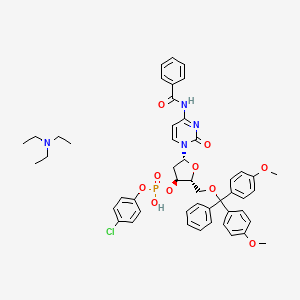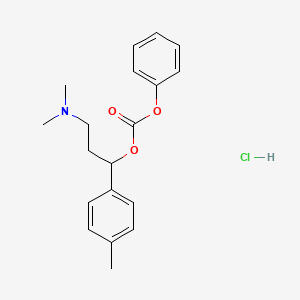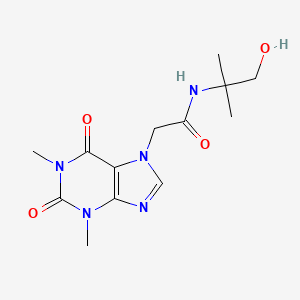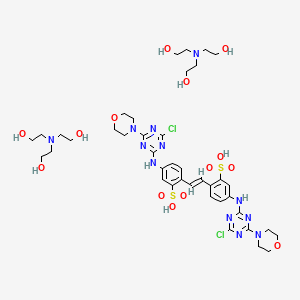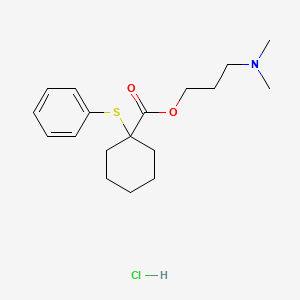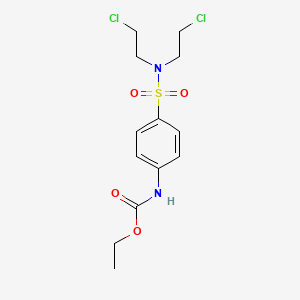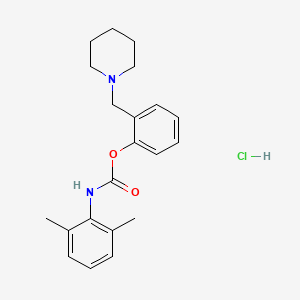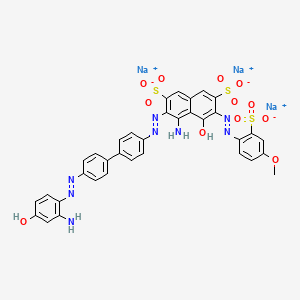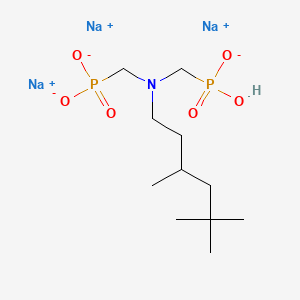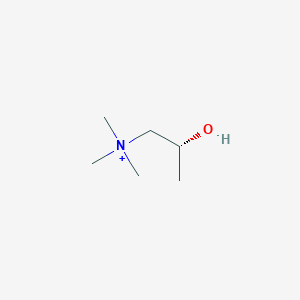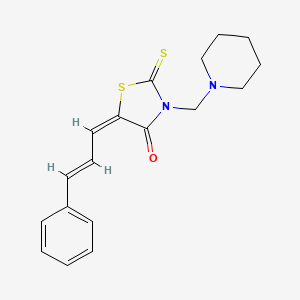
5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidinone core with phenyl, piperidinylmethyl, and thioxo groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the thiazolidinone core with a piperidinylmethyl halide.
Formation of the Phenylpropenylidene Group: This can be done through a condensation reaction between the thiazolidinone derivative and cinnamaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thioxo group, resulting in the formation of saturated derivatives.
Substitution: The phenyl and piperidinylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is likely to involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The thiazolidinone core may interact with biological macromolecules, leading to inhibition or modulation of their activity. The phenyl and piperidinylmethyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Phenylpropenylidene Derivatives: Compounds with similar structural motifs.
Uniqueness
5-(3-Phenyl-2-propenylidene)-3-(1-piperidinylmethyl)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
CAS No. |
86650-17-1 |
|---|---|
Molecular Formula |
C18H20N2OS2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2OS2/c21-17-16(11-7-10-15-8-3-1-4-9-15)23-18(22)20(17)14-19-12-5-2-6-13-19/h1,3-4,7-11H,2,5-6,12-14H2/b10-7+,16-11+ |
InChI Key |
AXBDMBZRUSMZLZ-RWZRJOGJSA-N |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


